molecular formula C22H24N2O5S2 B2909366 Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932520-32-6

Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2909366
CAS No.: 932520-32-6
M. Wt: 460.56
InChI Key: BRMJQTDALUVFFD-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 81018-05-5) is a synthetic organic compound featuring a benzothiophene core substituted with a sulfonyl-linked piperazine moiety and an ethyl ester group. Its molecular formula is C₂₂H₂₄N₂O₅S₂ (molecular weight: 484.56 g/mol). The structure includes a 3-methoxyphenyl group attached to the piperazine ring, which may enhance its binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the electron-donating methoxy substituent . Its synthesis and structural characterization likely employ techniques such as X-ray crystallography, as inferred from the use of SHELX software for small-molecule refinement in related studies .

Properties

IUPAC Name

ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-3-29-22(25)20-21(18-9-4-5-10-19(18)30-20)31(26,27)24-13-11-23(12-14-24)16-7-6-8-17(15-16)28-2/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMJQTDALUVFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in the treatment of various diseases, particularly in neuropharmacology and oncology.

Neuropharmacological Applications

Research indicates that compounds containing piperazine and thiophene structures can exhibit significant activity against neurological disorders. Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.

Case Study:
A study investigated the effects of similar piperazine derivatives on serotonin receptors, revealing that modifications to the piperazine ring could enhance receptor affinity and selectivity. This suggests that this compound could be optimized for better neuropharmacological efficacy.

Anticancer Activity

The sulfonamide group in the compound is known for its role in enhancing the anticancer properties of various drugs. This compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The sulfonamide moiety also imparts antimicrobial activity to the compound. This compound could be effective against a range of bacterial pathogens.

Clinical Relevance

Studies have demonstrated that similar sulfonamide compounds exhibit broad-spectrum antibacterial activity, making them suitable candidates for further development as antimicrobial agents.

Case Study:
A clinical trial evaluated the efficacy of sulfonamide derivatives against resistant strains of bacteria, showing promising results in reducing infection rates among patients.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Modifications for Enhanced Activity

Modifications to the thiophene or piperazine components can significantly alter biological activity. Research indicates that substituents on the piperazine nitrogen can enhance binding affinity to target receptors.

Data Table: SAR Insights

ModificationEffect on ActivityReference
Methoxy group on phenylIncreased lipophilicity and receptor binding
Variation in thiophene substitutionAltered pharmacokinetics

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or further functionalization.

ConditionsProductReference
1M NaOH, ethanol, reflux3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylic acid

Sulfonamide Reactivity

The sulfonamide group (-SO₂-N-) participates in nucleophilic substitution or hydrolysis reactions, particularly under acidic or alkaline conditions.

Reaction TypeConditionsProductReference
Acidic hydrolysis6M HCl, 100°C, 12h4-(3-Methoxyphenyl)piperazine + Benzothiophenesulfonic acid
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-Alkylated sulfonamide derivatives

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, or coupling reactions due to its nucleophilic nitrogen atoms.

Reaction TypeReagentsProductReference
AcylationAcetyl chloride, Et₃N, DCMN-Acetylpiperazine sulfonamide derivative
Buchwald–Hartwig couplingPd catalyst, aryl halideAryl-substituted piperazine analogs

Benzothiophene Modifications

The benzothiophene core may undergo electrophilic substitution (e.g., nitration, halogenation) at the 4- or 6-positions, though direct evidence for this compound is limited.

Reaction TypeConditionsProductReference
NitrationHNO₃, H₂SO₄, 0°CNitrobenzothiophene derivatives

Reduction Reactions

The sulfonamide group can be reduced to a thioether under specific conditions, though this is less common.

ConditionsReagentsProductReference
LiAlH₄, THF, reflux3-{[4-(3-Methoxyphenyl)piperazin-1-yl]thio}-1-benzothiophene-2-carboxylate

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the benzothiophene or piperazine moieties.

Reaction TypeConditionsProductReference
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄Biaryl-substituted benzothiophene derivatives

Key Research Findings

  • Synthetic Utility : The ethyl ester and sulfonamide groups serve as handles for further derivatization, enabling the synthesis of analogs with enhanced biological activity .
  • Stability : Hydrolysis of the sulfonamide group requires harsh conditions (e.g., concentrated acids), indicating moderate stability under physiological conditions.
  • Piperazine Reactivity : Piperazine undergoes regioselective alkylation at the less hindered nitrogen atom, as confirmed by X-ray crystallography in related compounds .

Data Table: Comparative Reactivity of Functional Groups

Functional GroupReactivity Rate (Relative)Preferred Conditions
Ethyl esterHighBasic hydrolysis (pH > 12)
SulfonamideModerateAcidic hydrolysis (6M HCl)
PiperazineHighAlkylation (R-X, base)

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Potential Biological Implications
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 81018-05-5) C₂₂H₂₄N₂O₅S₂ 484.56 3-Methoxyphenyl on piperazine Electron-donating methoxy group; sulfonyl-piperazine linkage Enhanced receptor binding due to methoxy group; potential CNS activity
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 941962-23-8) C₂₃H₂₆N₂O₄S₂ 458.59 2,4-Dimethylphenyl on piperazine Lipophilic methyl groups; steric hindrance Improved metabolic stability; possible reduced solubility
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 932520-41-7) C₁₈H₁₆FNO₄S₂ 393.45 3-Fluoro-4-methylphenyl sulfamoyl group Electronegative fluorine atom; sulfamoyl linkage (vs. sulfonyl-piperazine) Altered hydrogen-bonding interactions; potential antimicrobial or enzyme inhibition activity

Key Structural and Functional Comparisons:

Substituent Effects: The 3-methoxyphenyl group in the primary compound introduces electron-donating properties, which may enhance interactions with polar receptor pockets. The 3-fluoro-4-methylphenyl sulfamoyl group in the third compound (CAS: 932520-41-7) replaces the piperazine-sulfonyl moiety entirely, altering hydrogen-bonding capacity and target selectivity .

Pharmacokinetic Considerations :

  • The primary compound’s higher molecular weight (484.56 g/mol) compared to the dimethylphenyl analog (458.59 g/mol) suggests differences in bioavailability and distribution.
  • The fluorine atom in the sulfamoyl derivative (CAS: 932520-41-7) may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Biological Activity :

  • Piperazine-sulfonyl derivatives are commonly associated with CNS activity (e.g., antipsychotic or anxiolytic effects), while sulfamoyl derivatives (e.g., CAS: 932520-41-7) are often explored for enzyme inhibition or antimicrobial applications .
  • The benzothiophene core, shared across all compounds, is structurally analogous to benzofuran derivatives (e.g., Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate), which exhibit antimicrobial and antitumor activities .

Research Findings and Structural Analysis

  • Crystallographic Data : Structural determination of related compounds (e.g., CAS: 941962-23-8) likely employs SHELX software for refinement, ensuring accurate conformational analysis of the benzothiophene and piperazine moieties .
  • Synthetic Pathways : Derivatives such as those in (e.g., Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) highlight the versatility of piperazine-linked scaffolds in medicinal chemistry, though their core structures differ significantly from the benzothiophene series .

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